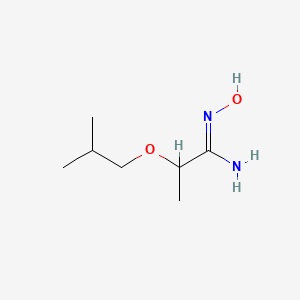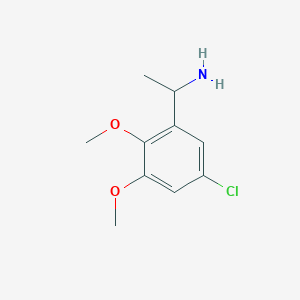
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Descripción general
Descripción
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is an organic compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine typically involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating serotonin and dopamine pathways .
Comparación Con Compuestos Similares
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: Similar structure with different substitution pattern on the phenyl ring.
1-(5-Bromo-2,3-dimethoxyphenyl)ethylamine: Bromine substituent instead of chlorine.
1-(5-Fluoro-2,3-dimethoxyphenyl)ethylamine: Fluorine substituent instead of chlorine.
Uniqueness: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and two methoxy groups on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMGLLBAVJILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679451 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903581-03-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

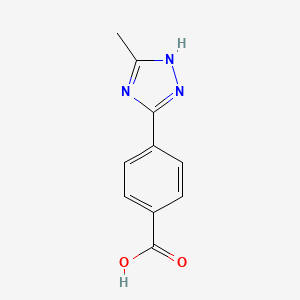
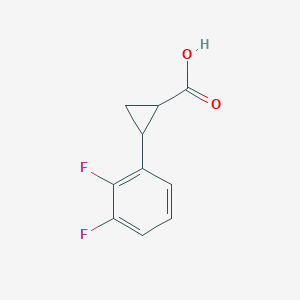
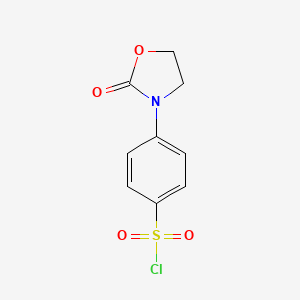
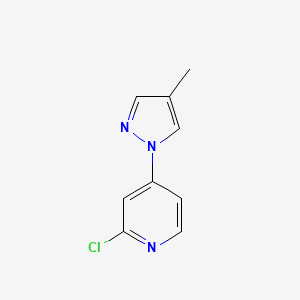
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

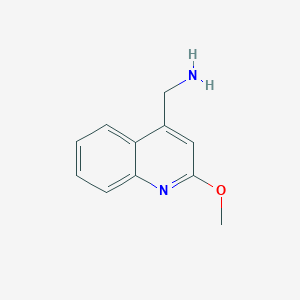
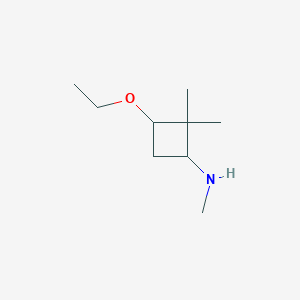
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
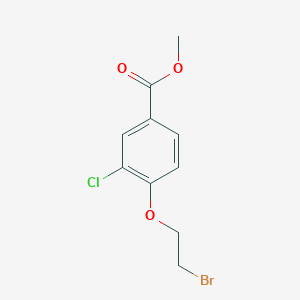
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
